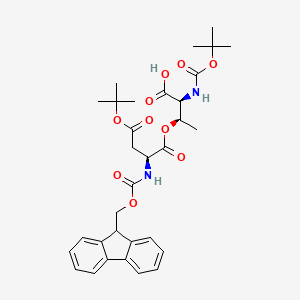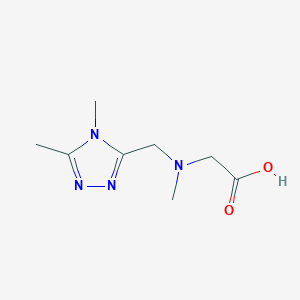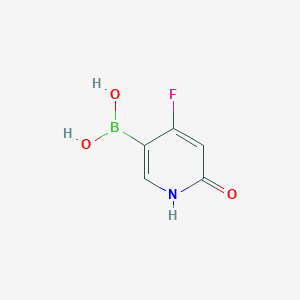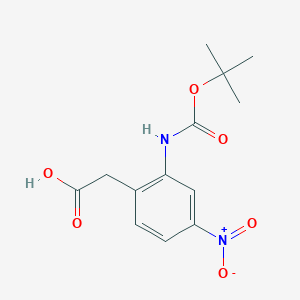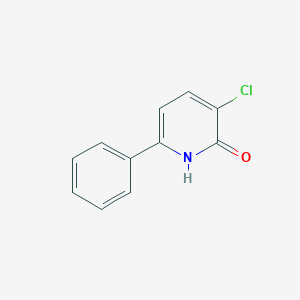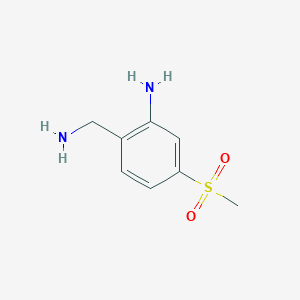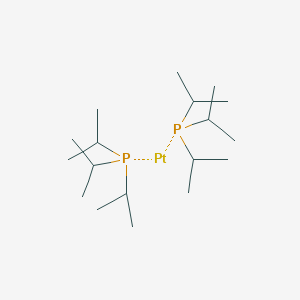
Bis(triisopropylphosphine)platinum
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(triisopropylphosphine)platinum is a coordination compound featuring platinum as the central metal atom coordinated to two triisopropylphosphine ligands
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(triisopropylphosphine)platinum typically involves the reaction of platinum(II) chloride with triisopropylphosphine under controlled conditions. One common method involves dissolving platinum(II) chloride in an appropriate solvent, such as dichloromethane, and then adding triisopropylphosphine. The reaction mixture is stirred at room temperature, leading to the formation of this compound as a precipitate .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reactant concentrations, to achieve higher yields and purity suitable for industrial applications.
化学反応の分析
Types of Reactions
Bis(triisopropylphosphine)platinum undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligands in the coordination sphere can be substituted with other ligands, leading to the formation of new complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield platinum(IV) complexes, while substitution reactions can produce a variety of new platinum complexes with different ligands .
科学的研究の応用
Bis(triisopropylphosphine)platinum has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon bond formation.
Biology: The compound’s potential as an anticancer agent is being explored due to its ability to interact with biological molecules.
Medicine: Research is ongoing into its use in photodynamic therapy for cancer treatment.
作用機序
The mechanism of action of bis(triisopropylphosphine)platinum involves its interaction with target molecules through coordination chemistry. In biological systems, it can bind to DNA and proteins, disrupting their function and leading to cell death. The compound’s ability to form stable complexes with various ligands makes it a versatile tool in both chemical and biological research .
類似化合物との比較
Similar Compounds
Bis(triphenylphosphine)platinum chloride: Another platinum-phosphine complex with different ligands.
Bis(triphenylphosphine)palladium chloride: A palladium analog with similar coordination properties.
Bis(triisopropylphosphine)nickel: A nickel analog with similar ligand coordination
Uniqueness
Bis(triisopropylphosphine)platinum is unique due to its specific ligand environment, which imparts distinct chemical and physical properties. Its steric and electronic characteristics differ from those of similar compounds, making it suitable for specialized applications in catalysis and materials science .
特性
CAS番号 |
60648-71-7 |
|---|---|
分子式 |
C18H42P2Pt |
分子量 |
515.6 g/mol |
IUPAC名 |
platinum;tri(propan-2-yl)phosphane |
InChI |
InChI=1S/2C9H21P.Pt/c2*1-7(2)10(8(3)4)9(5)6;/h2*7-9H,1-6H3; |
InChIキー |
UTJMZAMIFSDYDQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)P(C(C)C)C(C)C.CC(C)P(C(C)C)C(C)C.[Pt] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4,7-Dibromo-5,6-bis((2-hexyldecyl)oxy)benzo[c][1,2,5]thiadiazole](/img/structure/B15249487.png)
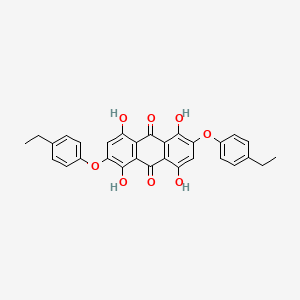
![5'-Ethynyl[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B15249501.png)
![N10,N10,N10',N10'-Tetra-p-tolyl-[9,9'-bianthracene]-10,10'-diamine](/img/structure/B15249511.png)
